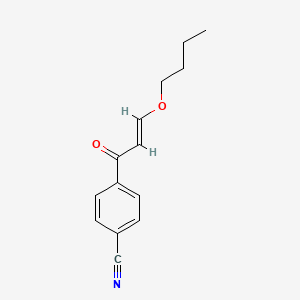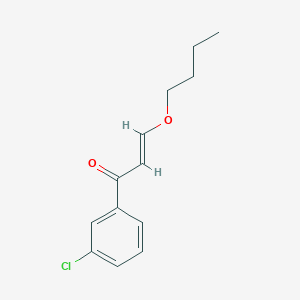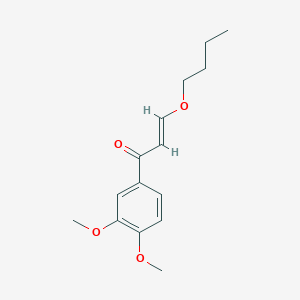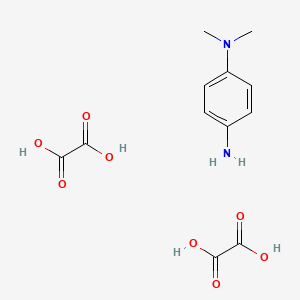
N4,N4-dimethylbenzene-1,4-diamine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-dimethylbenzene-1,4-diamine; oxalic acid: is a chemical compound that combines N4,N4-dimethylbenzene-1,4-diamine with oxalic acid. N4,N4-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylenediamine where two methyl groups are attached to the nitrogen atoms. Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C2H2O4. The combination of these two compounds forms a salt, which is used in various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethylbenzene-1,4-diamine typically involves the reaction of N,N-dimethylaniline with nitrous acid, followed by reduction. The process can be summarized as follows:
Nitrosation: N,N-dimethylaniline is treated with nitrous acid to form the corresponding nitroso compound.
Industrial Production Methods
Industrial production of N4,N4-dimethylbenzene-1,4-diamine involves similar steps but on a larger scale. The process includes:
Nitrosation: Mixing N,N-dimethylaniline with nitrous acid under controlled temperature conditions.
Reduction: Using industrial-grade reducing agents such as zinc dust and hydrochloric acid.
Purification: The product is purified through recrystallization or distillation to obtain high-purity N4,N4-dimethylbenzene-1,4-diamine.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
N4,N4-dimethylbenzene-1,4-diamine is used as an intermediate in the synthesis of dyes and pigments. It is also used in the preparation of polymers and resins .
Biology
In biological research, it is used as a reagent for the detection of certain metal ions and as a staining agent in microscopy .
Medicine
The compound has applications in the synthesis of pharmaceuticals, particularly in the development of drugs with antimicrobial properties .
Industry
Industrially, it is used in the production of rubber chemicals, antioxidants, and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of N4,N4-dimethylbenzene-1,4-diamine involves its ability to donate electrons due to the presence of amino groups. This makes it a good nucleophile and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in oxidation-reduction reactions or as an intermediate in synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Similar structure but lacks the additional amino group.
p-Phenylenediamine: Similar structure but lacks the methyl groups on the nitrogen atoms.
Uniqueness
N4,N4-dimethylbenzene-1,4-diamine is unique due to the presence of both methyl groups and amino groups, which enhance its reactivity and make it suitable for a wide range of applications in synthesis and industry .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-10(2)8-5-3-7(9)4-6-8;2*3-1(4)2(5)6/h3-6H,9H2,1-2H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFPBLKMAKXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)
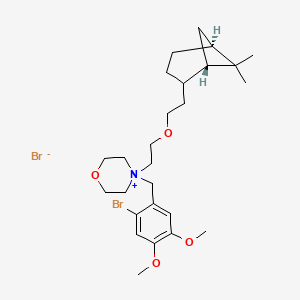
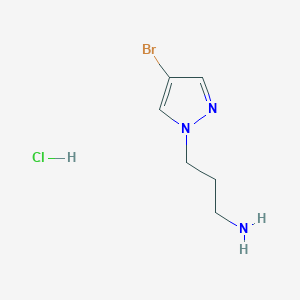
![1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7970256.png)
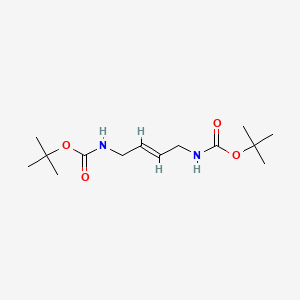
![tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B7970267.png)


![[4-(Cyclohexyloxy)-3-fluorophenyl]amine hydrochloride](/img/structure/B7970297.png)
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride](/img/structure/B7970303.png)

